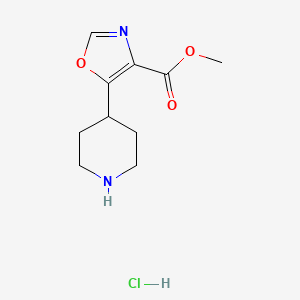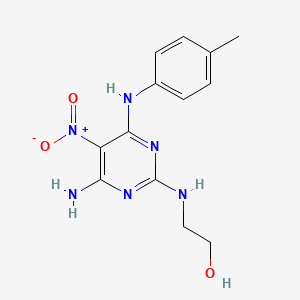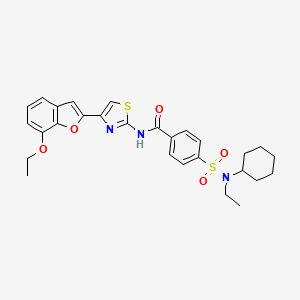
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures, including etherification, oximation, and Beckmann rearrangement, starting from specific precursors such as rotenone and dimethyloxosulphonium methylide. These methods highlight the complexity and precision required in synthetic chemistry to achieve targeted molecular architectures. For instance, a specific synthesis route was developed for an orally active CCR5 antagonist, showcasing the practical aspects of synthesizing complex molecules for potential therapeutic applications (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray single crystal diffraction analysis. This analysis provides detailed insights into the crystallographic parameters, confirming the precise geometry of these molecules. For example, specific compounds exhibit triclinic crystal structures, with defined cell parameters and space groups, highlighting the diversity of molecular conformations achievable through organic synthesis (Xiaodong Chen et al., 2012).
Chemical Reactions and Properties
The reactivity and chemical properties of such compounds can be investigated through their interactions with metal ions to form complexes, as seen in the synthesis of novel organic ligands and their metal complexes. These studies provide insights into the ligand coordination and electronic structures, contributing to our understanding of their chemical behavior and potential applications in catalysis or material science (K. A. Myannik et al., 2018).
Physical Properties Analysis
The physical properties, including thermal stability and solubility, can be deduced from the synthesis and characterization of related compounds. These properties are crucial for determining the suitability of compounds for various applications, from pharmaceuticals to materials science. For instance, the thermal stability of specific compounds up to certain temperatures indicates their potential use in applications requiring high thermal resistance (K. Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different functional groups, can be explored through the synthesis of diverse derivatives. This exploration aids in understanding the versatility and functionalization potential of the core structure. For example, the synthesis of various derivatives demonstrates the compound's capacity to undergo transformations, paving the way for the development of novel compounds with tailored properties (A. Saeed & Aliya Ibrar, 2011).
Mecanismo De Acción
Target of action
The compound contains a chromene moiety . Chromenes are a significant class of heterocyclic compounds with versatile biological profiles, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic, and antituberculosis activities . The specific targets of this compound would depend on the exact structure and any modifications present.
Biochemical pathways
The compound also contains a tetrazole moiety, which is found in many bioactive compounds . Depending on the specific target of the compound, it could potentially affect a variety of biochemical pathways.
Propiedades
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-2-28-14-9-7-13(8-10-14)25-19(22-23-24-25)12-21-20(27)18-11-16(26)15-5-3-4-6-17(15)29-18/h3-11H,2,12H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUICOICLEGDFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2494089.png)



![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)





![Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2494106.png)
![5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2494109.png)